N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that features a combination of azepane, thiophene, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Thiophene Substitution: The thiophene ring is introduced via a substitution reaction, often using thiophene-3-carboxaldehyde or similar derivatives.
Sulfonamide Formation: The final step involves the sulfonamide formation, where 4-fluoro-3-methylbenzenesulfonyl chloride reacts with the intermediate compound containing the azepane and thiophene moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The azepane ring may be reduced under certain conditions, although this is less common.
Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) may be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Reduced forms of the azepane ring.
Substitution: Halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the azepane and thiophene rings, which are known to interact with various biological targets. It could be investigated for potential use as a drug candidate or a biochemical probe.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, particularly in the context of its sulfonamide group, which is a common pharmacophore in many drugs. It may have applications in treating infections, inflammation, or other medical conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like flexibility, durability, or chemical resistance.
Mechanism of Action
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The azepane ring could mimic natural substrates, while the thiophene and sulfonamide groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-chloro-3-methylbenzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
The uniqueness of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the azepane ring, in particular, distinguishes it from many other compounds and may result in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2S2/c1-15-12-17(6-7-18(15)20)26(23,24)21-13-19(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,19,21H,2-5,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXFMDAYCKDKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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